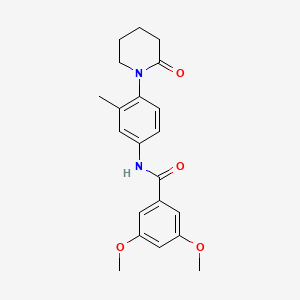

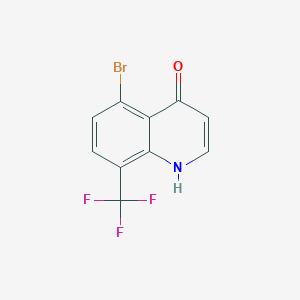

4-methoxy-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

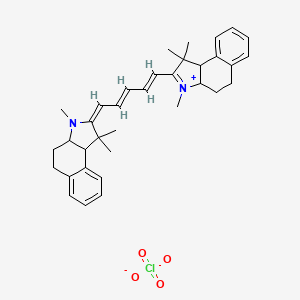

The compound "4-methoxy-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse pharmacological activities. Sulfonamides are often explored for their potential therapeutic applications, including as antiparasitic and enzyme inhibitory agents .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with sulfonyl chloride. In one study, the synthesis began with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent molecule. This molecule was further reacted with various alkyl/aralkyl halides to produce a series of new sulfonamide derivatives . Another synthesis approach involved a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 to obtain a tetrahydroquinoline derivative .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. X-ray powder diffraction (XRPD) is also used to determine the crystalline structure of these compounds. For instance, one derivative was found to crystallize in an orthorhombic system with specific unit-cell parameters . Schiff base derivatives of sulfonamides have also been studied, revealing the existence of tautomerism in the solid state and in solution .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. Lewis acid-promoted reactions with propenylbenzenes have been reported to yield complex products with multiple asymmetric centers . The reactivity of these compounds is influenced by the electronic properties of the substituents on the aromatic rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of intramolecular hydrogen bonding can affect the conformational preferences of these molecules, as observed in NMR spectra and confirmed by molecular modeling and X-ray crystallography . The inhibitory activity of these compounds against enzymes like acetylcholinesterase has been evaluated, with some derivatives showing significant inhibitory activity and potential as therapeutic agents for diseases like Alzheimer's .

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancing Properties

Research has identified compounds with structures similar to 4-methoxy-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide as having cognitive enhancing properties. For instance, SB-399885, a compound with affinity for human recombinant 5-HT(6) receptors, has demonstrated the ability to improve cognitive functions, potentially through enhancements of cholinergic function. This suggests a therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Fluorophore for Zn(II)

Compounds with a similar chemical backbone have been synthesized for the purpose of acting as specific fluorophores for Zn(II), showing a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II). This indicates potential applications in chemical sensing and imaging technologies (Kimber et al., 2003).

Antitumor Agents

Derivatives of tetrahydroquinoline, incorporating the sulfonamide moiety, have been synthesized and shown to possess antitumor activities. This includes novel compounds with potent efficacy against various cancer cell lines, suggesting their potential as new classes of antitumor agents (Alqasoumi et al., 2010).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of indole and quinoline , both of which are known to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Quinoline derivatives also display a range of biological and pharmacological activities .

Biochemical Pathways

Indole and quinoline derivatives, to which this compound is structurally related, are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Given its structural similarity to indole and quinoline derivatives, it may have a range of biological activities, as mentioned above .

Eigenschaften

IUPAC Name |

4-methoxy-2-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-11-9-14(23-2)5-7-16(11)24(21,22)19-13-4-6-15-12(10-13)3-8-17(20)18-15/h4-7,9-10,19H,3,8H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLUJQQSQJHANB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide](/img/structure/B3013951.png)

![N-(4-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3013952.png)

![2-amino-N-butan-2-yl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B3013954.png)

![5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3013955.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B3013956.png)

![ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B3013971.png)